methyl 2-[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]propanoate
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Overview
Description
Methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]propanoate is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then cyclized with hydrazine hydrate to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves esterification with methanol to produce the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]propanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and may exhibit similar biological activities.
4-chlorophenyl derivatives: Compounds with a 4-chlorophenyl group may have comparable chemical properties and reactivity.
Uniqueness
Methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]propanoate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C15H13ClN4O3 |
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Molecular Weight |
332.74 g/mol |
IUPAC Name |
methyl 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanoate |
InChI |
InChI=1S/C15H13ClN4O3/c1-9(15(22)23-2)19-8-17-13-12(14(19)21)7-18-20(13)11-5-3-10(16)4-6-11/h3-9H,1-2H3 |
InChI Key |
RJIVTIBNSCXOLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)N1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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